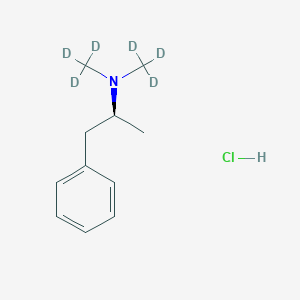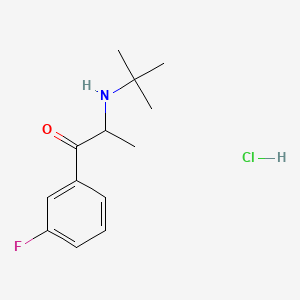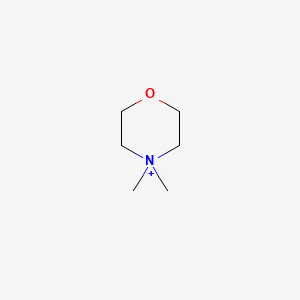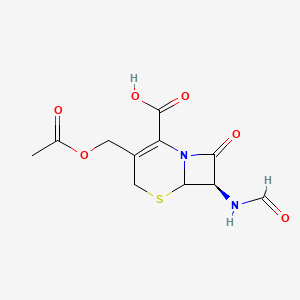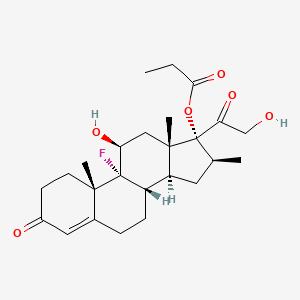
11-Fluoro-2-undecanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Fluoro-2-undecanone: is an organic compound with the molecular formula C11H21FO It is a fluorinated ketone, characterized by the presence of a fluorine atom at the eleventh position and a carbonyl group at the second position of the undecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Fluoro-2-undecanone can be achieved through several methods:
Grignard Reaction: Another approach is the Grignard reaction where a fluorinated Grignard reagent reacts with a suitable precursor to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using fluorine gas or fluorinating agents in specialized reactors designed to handle the reactivity and toxicity of fluorine .
Análisis De Reacciones Químicas
Types of Reactions
11-Fluoro-2-undecanone undergoes various chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols .
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
11-Fluoro-2-undecanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 11-Fluoro-2-undecanone involves its interaction with molecular targets through its carbonyl and fluorine functional groups. The carbonyl group can participate in hydrogen bonding and nucleophilic addition reactions , while the fluorine atom can influence the compound’s lipophilicity and electronic properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Undecanone: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
11-Chloro-2-undecanone: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
11-Bromo-2-undecanone: Contains a bromine atom, which also affects its chemical behavior differently compared to fluorine.
Uniqueness
11-Fluoro-2-undecanone is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects . This makes it more reactive in certain substitution reactions and influences its biological activity .
Propiedades
Número CAS |
463-27-4 |
|---|---|
Fórmula molecular |
C11H21FO |
Peso molecular |
188.28 g/mol |
Nombre IUPAC |
11-fluoroundecan-2-one |
InChI |
InChI=1S/C11H21FO/c1-11(13)9-7-5-3-2-4-6-8-10-12/h2-10H2,1H3 |
Clave InChI |
YYAOHFVQNSJCGL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCCCCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



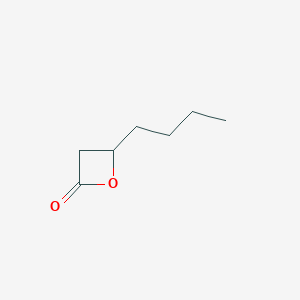
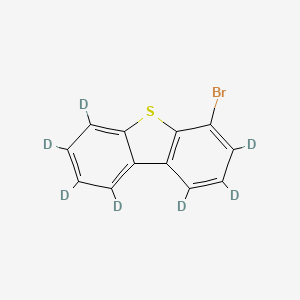
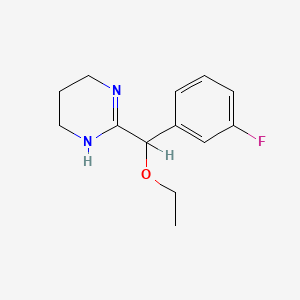
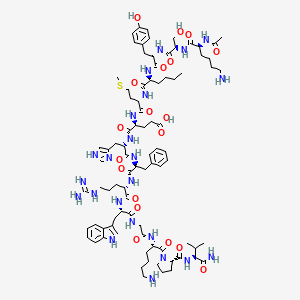
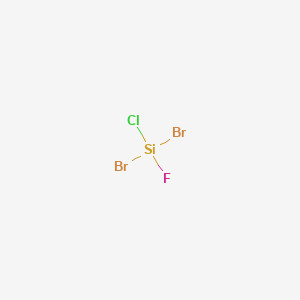
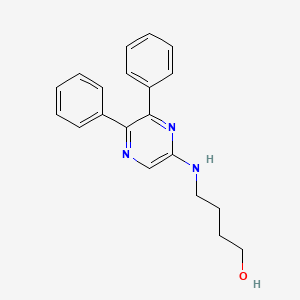
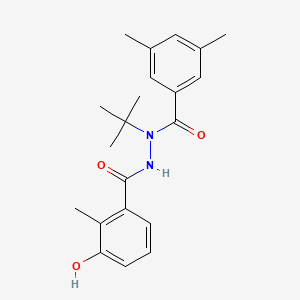
![6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride](/img/structure/B13423803.png)
